molecular formula C14H18ClNO5S B12842946 4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride

4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride

Cat. No.: B12842946
M. Wt: 347.8 g/mol
InChI Key: SVSUERJVJPAMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is a complex organic compound that features a benzene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride typically involves multiple steps:

    Formation of the Benzene Derivative: The benzene ring is first functionalized with the necessary substituents.

    Introduction of the Pyrrolidine Group: This step involves the addition of the pyrrolidine-1-carbonyl group to the benzene ring.

    Attachment of the Methoxyethoxy Group: The 2-methoxyethoxy group is introduced under specific reaction conditions.

    Sulfonyl Chloride Formation: Finally, the sulfonyl chloride group is added to complete the synthesis.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols can be used.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions.

Major Products

The major products formed depend on the type of reaction and the reagents used. For example, substitution with an amine would yield a sulfonamide.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, it may be used to study the effects of sulfonyl chloride derivatives on various biological systems.

Medicine

Industry

In industry, it may be used in the production of specialty chemicals or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonic acid
  • 4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonamide

Uniqueness

The presence of the sulfonyl chloride group makes 4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride particularly reactive, allowing it to participate in a wide range of chemical reactions. This reactivity distinguishes it from similar compounds that may have less reactive functional groups.

Properties

Molecular Formula

C14H18ClNO5S

Molecular Weight

347.8 g/mol

IUPAC Name

4-(2-methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride

InChI

InChI=1S/C14H18ClNO5S/c1-20-8-9-21-13-5-4-11(22(15,18)19)10-12(13)14(17)16-6-2-3-7-16/h4-5,10H,2-3,6-9H2,1H3

InChI Key

SVSUERJVJPAMBH-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.